Pregnenolone acetate
Overview
Description
Mechanism of Action
Mode of Action
Pregnenolone acetate interacts with its targets to modulate their activities. This interaction leads to changes in cellular processes, such as neurite outgrowth and growth cone morphology .
Biochemical Pathways
This compound affects the steroidogenesis pathway, where it acts as a precursor to gonadal steroid hormones and adrenal corticosteroids . It is derived from cholesterol through the action of the enzyme CYP11A1 (cytochrome P450scc) inside the mitochondria of steroidogenic cells . The final product of this reaction is pregnenolone, which can be further metabolized into other steroids .
Pharmacokinetics
It’s known that this compound is applied topically . More research is needed to understand its pharmacokinetic properties fully.
Result of Action
The molecular and cellular effects of this compound’s action include increased microtubule polymerization and accelerated microtubule dynamics in live cells . It also increases neurite outgrowth and changes growth cone morphology in mouse cerebellar granule neuronal culture . Furthermore, it promotes the formation of stable microtubule tracks in zebrafish developing cerebellar axons .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been reported to reduce wrinkles in elderly women when applied in the form of a 0.5% topical cream, effects which were suggested to be due to improved hydration of the skin . .
Biochemical Analysis
Biochemical Properties
Pregnenolone acetate is an intermediate in the synthesis of progesterone . It acts as a signaling-specific inhibitor of cannabinoid CB1 receptor, inhibiting the effects of tetrahydrocannabinol (THC) that are mediated by the CB1 receptors .
Cellular Effects
This compound has been reported to reduce wrinkles in elderly women when applied in the form of a 0.5% topical cream . The effects were suggested to be due to improved hydration of the skin . Furthermore, it has been shown to promote neurite extension and accelerate the development of cerebellar granule neurons .
Molecular Mechanism
This compound, as a synthetic pregnane steroid, exerts its effects at the molecular level. It is involved in the biosynthesis of most of the steroid hormones, including the progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids . It is biologically active in its own right, acting as a neurosteroid .
Temporal Effects in Laboratory Settings
It is known that this compound has been marketed in France in a topical cream containing 1% this compound for the treatment of premature skin aging but was withdrawn from the market in 1992 .
Dosage Effects in Animal Models
It has been shown that a synthetic pregnenolone analog promotes microtubule dynamics and neural development .
Metabolic Pathways
This compound is an intermediate in the synthesis of progesterone . It is derived from cholesterol and found in steroid hormone-producing tissues . Pregnenolone is the precursor to gonadal steroid hormones and the adrenal corticosteroids .
Transport and Distribution
It is known that pregnenolone and its 3β- sulfate, pregnenolone sulfate, like DHEA, DHEA sulfate, and progesterone, belong to the group of neurosteroids that are found in high concentrations in certain areas of the brain, and are synthesized there .
Subcellular Localization
It is known that pregnenolone is involved in a natural negative feedback loop against CB1 receptor activation in animals .
Preparation Methods
Pregnenolone acetate can be synthesized through several methods. One common method involves the catalytic hydrogenation of 16-Dehydrothis compound . Another method includes the use of dehydrothis compound as an initiator, a reaction solvent, and a Raney nickel catalyst in a high-pressure reaction kettle . The reaction conditions typically involve a temperature range of 20-50°C and the use of hydrogen gas .
Chemical Reactions Analysis
Pregnenolone acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The compound can be reduced to form pregnenolone.
Substitution: this compound can undergo substitution reactions, where the acetate group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, Raney nickel catalyst, and various oxidizing agents . The major products formed from these reactions include pregnenolone and its derivatives .
Scientific Research Applications
Pregnenolone acetate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroid hormones.
Medicine: It has been used in the treatment of skin conditions and as an anti-aging agent.
Comparison with Similar Compounds
Pregnenolone acetate is similar to other steroid esters such as pregnenolone succinate and prebediolone acetate . it is unique in its specific applications as a skin-conditioning and anti-aging agent . Other similar compounds include:
Pregnenolone: The parent compound of this compound, which is a precursor to various steroid hormones.
Pregnenolone succinate: Another ester of pregnenolone with different pharmacological properties.
Prebediolone acetate: A related compound with similar applications in medicine.
This compound stands out due to its specific use in cosmetic products and its unique glucocorticoid activity .
Properties
IUPAC Name |
[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h5,17-21H,6-13H2,1-4H3/t17-,18-,19+,20-,21-,22-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRKVZVYZQXICQ-RJJCNJEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048942 | |
Record name | 3beta-Acetoxy-5-pregnene-20-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1778-02-5 | |
Record name | Pregnenolone acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1778-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pregnenolone acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001778025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pregnenolone acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14626 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3beta-Acetoxy-5-pregnene-20-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pregnenolone acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.648 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PREGNENOLONE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G0WWV404B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can pregnenolone acetate be synthesized from readily available starting materials?
A1: Several methods exist for synthesizing this compound. One common approach uses pregnenolone as a starting material [, , , , , ]. Another method involves the multistep synthesis from diosgenin, a plant-based steroid sapogenin []. A novel approach involves a three-step reaction (cracking, oxygen oxidation, rearrangement and elimination) in a 'one-pot' setting, starting with a steroid sapogenin [].
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C23H34O3, and its molecular weight is 370.52 g/mol.
Q3: What spectroscopic data is available for characterizing this compound?
A3: Infrared (IR) spectrophotometry can be used to quantify this compound, by measuring optical density at specific absorption peaks []. Additionally, 1H-NMR spectroscopy is widely used to confirm the structure and purity of synthesized this compound [, , ].
Q4: What are the potential applications of this compound in organic synthesis?
A4: this compound serves as a versatile starting material for synthesizing various steroid derivatives. It can be utilized in the synthesis of progesterone [], methylprednisolone [], ganaxalone [], and other steroidal pharmaceuticals [, , ].
Q5: Has this compound demonstrated any antifungal properties in research?
A5: A study reported a case of mycetoma (nocardiosis) successfully treated with this compound after standard therapies failed []. While promising, further clinical investigation is needed to confirm its antifungal efficacy.
Q6: Can this compound be used in the production of androstane-3-ketone-4-alkene-17beta carboxylic acid?
A6: Yes, this compound is used as a starting material in a two-step synthesis of androstane-3-ketone-4-alkene-17beta carboxylic acid. The process involves a bromoform reaction followed by an oxidation reaction [].
Q7: What role does this compound play in the synthesis of methyl 3β-hydroxy-5-androstene-17β-carboxylate?
A7: this compound serves as the starting material for the synthesis of methyl 3β-hydroxy-5-androstene-17β-carboxylate. This crucial intermediate in the production of finasteride and epristeride is synthesized from this compound through a bromoform reaction and esterification [].
Q8: How is this compound utilized in the synthesis of 3-Oxo-4-androstene-17β-carboxylic acid?
A8: this compound is converted to 3-Oxo-4-androstene-17β-carboxylic acid, a key intermediate for finasteride and epristeride, through a three-step process. This process includes a bromoform reaction, Jones oxidation, and rearrangement [].
Q9: Has this compound been explored in nanoparticle preparation?
A9: this compound, along with cholesterol and cholestenolone, has been investigated as a model active pharmaceutical ingredient in nanoparticle preparation using a modified precipitation method. This method shows promise for increasing bioavailability of drugs [].
Q10: What is the role of this compound in the synthesis of methyl spongoate?
A10: Methyl spongoate, a steroid with potent antitumor activities, can be synthesized stereoselectively using this compound as a starting material. This synthesis is significant for its potential in developing new antitumor agents [].
Q11: How is this compound used in the synthesis of 18,20-lactone of 3β-acetoxy-20β-hydroxy-5-pregnene-18-oic acid?
A11: this compound serves as the starting point for synthesizing the 18,20-lactone of 3β-acetoxy-20β-hydroxy-5-pregnene-18-oic acid. The process involves several steps, including reduction and oxidative cyclization reactions [].
Q12: Are there studies investigating the effect of this compound on aryl hydrocarbon hydroxylase activity?
A12: Yes, research has shown that this compound can inhibit aryl hydrocarbon hydroxylase (AHH) activity in both intestinal and hepatic microsomes from male rats, although its potency varies depending on the tissue and concentration used [].
Q13: Can this compound be hydroxylated by microbial organisms?
A13: Yes, fungi like Cunninghamella elegans, Rhizopus stolonifer, and Gibberella fujikuroi have been shown to hydroxylate this compound. This microbial transformation yields various hydroxylated metabolites with potential biological activities, some of which are novel compounds [].
Q14: Is there evidence for a steroidogenesis pathway not requiring cholesterol that utilizes this compound?
A14: Research suggests the existence of a C25-sesterterpene pathway for steroidogenesis, which bypasses cholesterol as an obligatory intermediate. This pathway utilizes [7-3H]23,24-dinor-5-cholene-3 beta,20-diol, synthesized from [3H]this compound, as a precursor for cortisol formation in guinea pigs [].
Q15: How is this compound utilized in rhodium-catalyzed redox allylation reactions?
A16: this compound acts as a model substrate in exploring diastereoselective allylation reactions of functionalized ketones using a rhodium catalyst and bis(pinacolato)diboron. This method allows for the synthesis of tertiary homoallylic alcohols with potential applications in various chemical syntheses [].
Q16: What analytical methods are employed to quantify this compound in various matrices?
A18: Infrared (IR) spectrophotometry offers a reliable method for the quantitative determination of pregnenolone and this compound in pharmaceutical preparations []. Gas Chromatography-Mass Spectrometry (GC-MS) is also used to identify and quantify this compound, particularly in complex mixtures such as coffee [].
Q17: How is reactive-FAPA-AMS being used to analyze this compound?
A19: A reactive flowing atmospheric-pressure afterglow (reactive-FAPA) ambient mass spectrometry (AMS) source has been developed for rapid isomer differentiation. This technique shows promise for analyzing this compound with improved sensitivity compared to nonreactive-FAPAMS [].
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